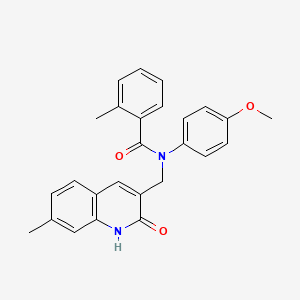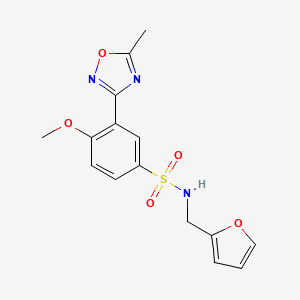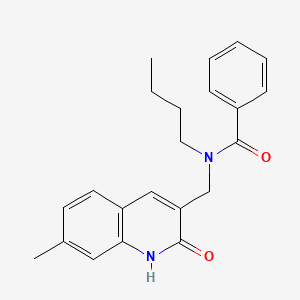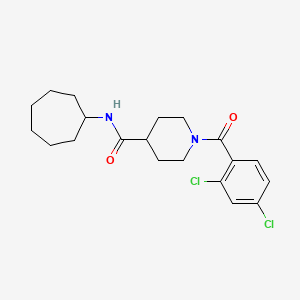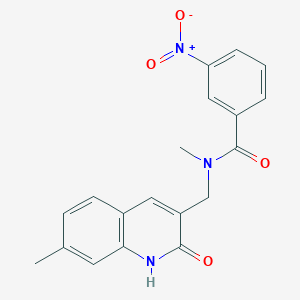
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, commonly known as HMN-176, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMN-176 is a small molecule inhibitor of tubulin polymerization, which is a process that is essential for cell division.
Mécanisme D'action
HMN-176 binds to the colchicine-binding site on tubulin and prevents tubulin polymerization, which leads to the disruption of microtubule formation. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
HMN-176 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, HMN-176 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMN-176 in lab experiments is its potency and selectivity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of HMN-176. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to make it more suitable for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of HMN-176 and its effects on normal cells.
Méthodes De Synthèse
The synthesis of HMN-176 involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-3-nitrobenzamide in the presence of a base. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
HMN-176 has been extensively studied for its potential use as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a promising candidate for the treatment of cancer, as cancer cells divide rapidly and require tubulin for cell division. Studies have shown that HMN-176 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-7-13-9-15(18(23)20-17(13)8-12)11-21(2)19(24)14-4-3-5-16(10-14)22(25)26/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHOCAYTUDRQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

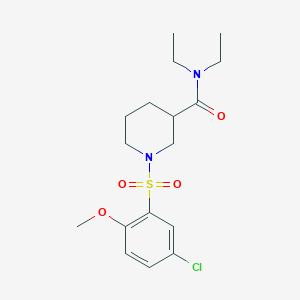
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)

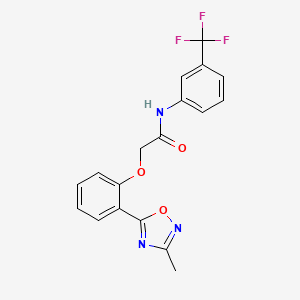
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
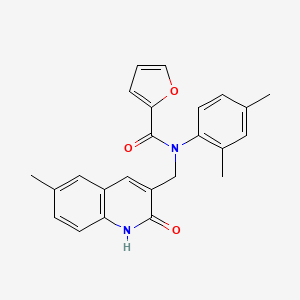
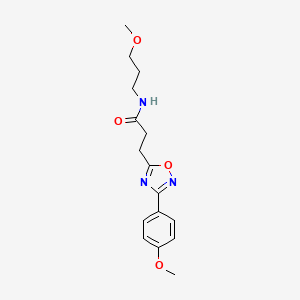
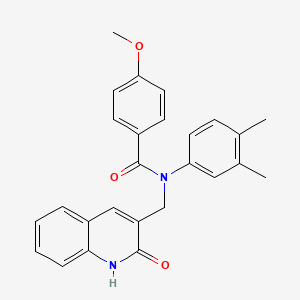
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
